ONO-8713

Description

Properties

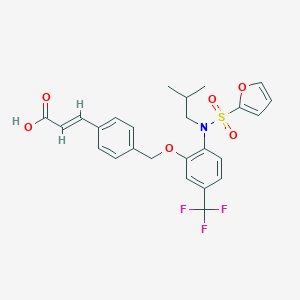

Molecular Formula |

C25H24F3NO6S |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+ |

InChI Key |

LOQMSUDLLHPPHQ-FMIVXFBMSA-N |

SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |

Isomeric SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3 |

Canonical SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid ONO 8713 ONO-8713 ONO8713 |

Origin of Product |

United States |

Foundational & Exploratory

ONO-8713: A Technical Guide to its Mechanism of Action as a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor subtype 1 (EP1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and functional antagonism. The downstream signaling pathways of the EP1 receptor and the experimental methodologies used to characterize this compound are also described in depth. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cancer. The diverse effects of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses. The EP1 receptor, in particular, is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels. Due to its role in various disease states, the EP1 receptor has emerged as a promising therapeutic target. This compound is a small molecule antagonist that has been developed to selectively inhibit the activity of the EP1 receptor.

Pharmacological Profile of this compound

Binding Affinity and Selectivity

| Receptor | Species | Parameter | Value | Reference |

| EP1 | Human | pKi | 8.0 | [1] |

| EP1 | Mouse | pKi | 9.5 | [1] |

Table 1: Binding Affinity of this compound for EP1 Receptors

Functional Antagonism

This compound functions as a competitive antagonist at the EP1 receptor. This mode of action is typically quantified by determining the pA2 value through a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. While the specific pA2 value for this compound is not consistently reported in publicly available literature, its characterization as a selective EP1 antagonist in functional assays confirms its ability to inhibit PGE2-mediated EP1 activation.[2][3]

Mechanism of Action: EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound competitively blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this entire signaling cascade.

References

ONO-8713: A Technical Guide to its EP1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its binding affinity for the EP1 receptor in comparison to other prostanoid receptors. The document includes a summary of quantitative data, detailed experimental methodologies for assessing receptor selectivity, and visualizations of key biological pathways and experimental workflows. This compound's high affinity and selectivity for the EP1 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the EP1 signaling pathway and as a potential therapeutic agent.[1][2][3] The EP1 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. This signaling pathway is implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.

Quantitative Data: Binding Affinity Profile of this compound

The selectivity of this compound for the EP1 receptor has been determined through radioligand binding assays. The following table summarizes the inhibitory constants (Ki) of this compound for a panel of mouse prostanoid receptors.

| Receptor Subtype | Ki (nM) |

| EP1 | 0.3 |

| EP2 | >10000 |

| EP3 | 3000 |

| EP4 | 1000 |

| DP | >10000 |

| FP | 1400 |

| IP | 10000 |

| TP | 10000 |

| Data from: Genetic and pharmacological analysis of prostanoid receptor function.[4] |

The data clearly demonstrates the high affinity and selectivity of this compound for the EP1 receptor, with Ki values for other prostanoid receptors being several orders of magnitude higher.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for prostanoid receptors is primarily achieved through competitive radioligand binding assays. Functional assays are then used to confirm the antagonistic activity of the compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Cells stably expressing the specific prostanoid receptor subtype (e.g., HEK293 cells transfected with the human EP1 receptor gene) are cultured and harvested.

-

The cells are washed with a suitable buffer (e.g., phosphate-buffered saline) and then lysed to release the cellular components.

-

The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Separation of Bound and Free Radioligand:

-

Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Calcium Flux Assay)

This assay measures the ability of this compound to inhibit the functional response induced by an agonist (PGE2) at the EP1 receptor.

1. Cell Culture and Loading:

-

Cells expressing the EP1 receptor are seeded into a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Compound Incubation:

-

The cells are pre-incubated with varying concentrations of this compound for a specific period.

3. Agonist Stimulation and Signal Detection:

-

The cells are then stimulated with a fixed concentration of the EP1 agonist, PGE2.

-

The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

-

The ability of this compound to inhibit the PGE2-induced calcium flux is quantified.

-

The data are plotted as a concentration-response curve, and the IC50 value for the antagonistic effect is determined.

Visualizations

Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway

Caption: PGE2 signaling through the EP1 receptor and the inhibitory action of this compound.

Experimental Workflow for Determining Receptor Selectivity

Caption: Workflow for determining the selectivity profile of this compound.

References

ONO-8713 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a selective antagonist of the prostaglandin E receptor subtype 1 (EP1). The EP1 receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including neuroinflammation, pain, and cancer. Its activation by prostaglandin E2 (PGE2) primarily triggers downstream signaling cascades initiated by an increase in intracellular calcium concentrations. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, with a focus on experimental data and detailed methodologies for researchers.

Core Signaling Cascade of the EP1 Receptor and its Antagonism by this compound

The canonical signaling pathway initiated by the activation of the EP1 receptor involves the Gq alpha subunit of its associated heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The subsequent rise in intracellular calcium, along with the presence of DAG, activates Protein Kinase C (PKC).

This compound, as a selective EP1 antagonist, functions by blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting this entire downstream cascade. This inhibitory action prevents the rise in intracellular calcium and the subsequent activation of PKC, forming the basis of its therapeutic potential in various disease models.

Modulation of the AKT/PTEN Pathway

Recent evidence suggests a more complex role for EP1 receptor signaling, extending beyond the canonical PLC/PKC pathway, with implications for cell survival and growth through the modulation of the AKT/PTEN axis.

Quantitative Data

| Cell Line | Treatment | Effect on p-AKT (Ser473) | Reference |

| Madin-Darby Canine Kidney (MDCK) | 30 nM ONO-8711 (EP1 antagonist) for 30 min | 1.9 ± 0.1-fold increase | [1] |

Note: ONO-8711 is a closely related and often interchangeably used selective EP1 antagonist.

This finding is somewhat counterintuitive, as EP1 activation is often linked to pro-proliferative signals, and AKT is a known pro-survival kinase. The study in MDCK cells suggests that in certain cellular contexts, antagonism of the EP1 receptor can lead to an increase in AKT phosphorylation. The precise mechanism for this is still under investigation but may involve cross-talk with other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

While direct quantitative data on the effect of this compound on PTEN phosphorylation is currently limited in the public domain, the interplay between the PI3K/AKT and PTEN pathways is well-established. PTEN is a phosphatase that negatively regulates the PI3K/AKT pathway. Therefore, modulation of AKT activity by this compound likely influences the phosphorylation state and activity of PTEN.

Experimental Protocols

Western Blot for Phosphorylated AKT (p-AKT)

This protocol is adapted from the methodology used in the study of ONO-8711 in MDCK cells.[1]

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (or ONO-8711)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit polyclonal anti-p-Akt (Ser473) (e.g., Santa Cruz Biotechnology, sc-33437)

-

Goat polyclonal anti-Akt1 (e.g., Santa Cruz Biotechnology, sc-1618)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture MDCK cells in DMEM with 10% FBS to 80-90% confluency.

-

Serum-starve the cells for 24 hours prior to treatment.

-

Treat cells with the desired concentration of this compound (e.g., 30 nM) for the specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control.

-

Intracellular Calcium Measurement

This is a general protocol for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2 AM.

Materials:

-

Cells of interest (e.g., primary neurons, HEK293 cells expressing EP1)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

PGE2 (as a stimulant)

-

Ionomycin (as a positive control for maximal calcium influx)

-

EGTA (as a calcium chelator for baseline)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Seeding and Dye Loading:

-

Seed cells onto black-walled, clear-bottom 96-well plates.

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove culture medium, wash cells with HBSS, and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence reader and allow the cells to equilibrate.

-

Establish a baseline fluorescence ratio (340/380 nm excitation) for a few minutes.

-

Add this compound at the desired concentration and record the fluorescence ratio to observe any direct effect.

-

After a pre-incubation period with this compound, stimulate the cells with PGE2.

-

Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.

-

At the end of the experiment, add ionomycin to determine the maximal fluorescence ratio (Rmax), followed by EGTA to determine the minimal fluorescence ratio (Rmin) for calibration.

-

Protein Kinase C (PKC) Activity Assay

A commercially available PKC activity assay kit is recommended for a straightforward and quantitative measurement. This protocol provides a general workflow.

Materials:

-

Cells of interest

-

This compound

-

PGE2 or a phorbol ester (e.g., PMA) as a PKC activator

-

PKC Activity Assay Kit (e.g., from Millipore, Abcam, or other suppliers) - these kits typically include a specific PKC substrate peptide, ATP, and buffers.

-

Lysis buffer (often provided in the kit)

-

Microplate reader capable of measuring absorbance or radioactivity, depending on the kit format.

Procedure:

-

Cell Treatment and Lysate Preparation:

-

Culture and treat cells with this compound and/or a PKC activator as described in the western blot protocol.

-

Lyse the cells according to the kit's instructions to extract PKC.

-

Determine the protein concentration of the lysates.

-

-

PKC Activity Assay:

-

Add equal amounts of protein lysate to the wells of the assay plate.

-

Initiate the kinase reaction by adding the reaction mixture containing the PKC substrate and ATP (often radiolabeled with ³²P or modified for colorimetric/fluorometric detection).

-

Incubate for the time specified in the kit's protocol to allow for the phosphorylation of the substrate by active PKC.

-

Stop the reaction.

-

-

Detection and Quantification:

-

Detect the amount of phosphorylated substrate. In radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. In colorimetric/fluorometric assays, this involves measuring the absorbance or fluorescence generated by a detection antibody or reagent.

-

Calculate the PKC activity based on the signal intensity, and normalize to the amount of protein used.

-

Role in Neuroinflammation and NF-κB Signaling

The EP1 receptor is known to be involved in neuroinflammatory processes.[2] In conditions such as ischemic brain injury, the activation of the EP1 receptor can contribute to neuronal damage. This compound has been shown to be neuroprotective in such models.[2] While the precise downstream signaling is an active area of research, a likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation. The activation of PKC downstream of the EP1 receptor can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to induce the expression of pro-inflammatory genes. By blocking the initial activation of PKC, this compound is postulated to inhibit this pro-inflammatory cascade.

Conclusion

This compound is a valuable research tool and potential therapeutic agent that selectively antagonizes the EP1 receptor. Its primary mechanism of action is the inhibition of the Gq/PLC/PKC signaling cascade, leading to a suppression of the increase in intracellular calcium. Furthermore, emerging evidence points to a more intricate role for this compound in modulating the AKT/PTEN pathway, which has significant implications for cell survival and proliferation. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced downstream effects of this compound in various cellular and disease contexts. A deeper understanding of these signaling pathways will be crucial for the continued development and application of EP1 receptor antagonists in the treatment of a range of human diseases.

References

ONO-8713: A Selective EP1 Receptor Antagonist for Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ONO-8713, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1), in the context of neuroinflammation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PGE2-EP1 signaling pathway in neurological disorders with an inflammatory component.

Introduction to this compound and its Target: The EP1 Receptor

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. A key mediator in the neuroinflammatory cascade is prostaglandin E2 (PGE2), which exerts its diverse effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.

The EP1 receptor, in particular, is implicated in mediating pro-inflammatory and neurotoxic effects in the central nervous system (CNS).[1] Activation of the EP1 receptor by PGE2 is known to increase intracellular calcium levels and activate protein kinase C (PKC), leading to a downstream cascade that promotes neuroinflammation and neuronal damage.[2]

This compound is a selective antagonist of the EP1 receptor.[3] By blocking the binding of PGE2 to the EP1 receptor, this compound has been investigated as a potential therapeutic agent to attenuate neuroinflammation and its detrimental consequences. Preclinical studies have demonstrated its neuroprotective effects in various models of CNS injury.

Mechanism of Action: Targeting the Pro-inflammatory PGE2-EP1 Signaling Pathway

The pro-inflammatory effects of PGE2 in the brain are, in part, mediated through the EP1 receptor expressed on various cell types, including microglia, the resident immune cells of the CNS. The binding of PGE2 to the EP1 receptor initiates a signaling cascade that contributes to the neuroinflammatory environment.

The PGE2-EP1 Signaling Cascade in Microglia

The EP1 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by PGE2, the following signaling cascade is initiated:

-

Gq Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1]

-

Protein Kinase C Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[1]

-

Pro-inflammatory Gene Expression: Activated PKC can then phosphorylate downstream targets, leading to the activation of transcription factors such as NF-κB. This, in turn, promotes the expression of pro-inflammatory genes, including cytokines and chemokines, contributing to the neuroinflammatory state.

This compound, as a selective EP1 antagonist, competitively binds to the EP1 receptor, thereby preventing PGE2 from initiating this pro-inflammatory cascade. This blockade is the basis for its neuroprotective effects observed in preclinical models.

Preclinical Efficacy of this compound in Neuroinflammation Models

This compound has demonstrated neuroprotective effects in several preclinical models of neurological injury, primarily by attenuating neuroinflammation and excitotoxicity.

NMDA-Induced Excitotoxicity Model

In a mouse model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity, post-treatment with this compound has been shown to significantly reduce the resulting brain lesion volume.

| Parameter | Vehicle Control | This compound (10 µg/kg, i.p.) | Significance |

| Reduction in Lesion Volume | Baseline | 26.6% ± 4.9% | p < 0.05 |

Ischemic Stroke Model in Alzheimer's Disease Mice

In a study utilizing APP/PS1 transgenic mice, a model for Alzheimer's disease, subjected to permanent middle cerebral artery occlusion (pdMCAO), this compound treatment was found to attenuate cortical microgliosis, a hallmark of neuroinflammation.

| Parameter | Vehicle Control | This compound | Significance |

| Cortical Microgliosis (Iba1 Staining) | Increased | Attenuated | p = 0.0079 |

These findings suggest that this compound's mechanism of action is relevant to both acute excitotoxic injury and chronic neurodegenerative conditions exacerbated by ischemic events.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Model: NMDA-Induced Excitotoxicity

This protocol describes the induction of excitotoxic brain injury in mice through the intrastriatal injection of NMDA.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (1 µl)

-

N-methyl-D-aspartate (NMDA)

-

This compound

-

Vehicle (e.g., saline)

-

Cresyl violet stain

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and mount it on a stereotaxic frame.

-

NMDA Injection: A single intrastriatal injection of 15 nmol NMDA in a volume of 0.3 µl is performed.

-

This compound Administration: this compound (10 µg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at 1 hour and 6 hours post-NMDA injection.

-

Survival and Tissue Processing: Mice are allowed to survive for 48 hours, after which they are euthanized, and their brains are collected for histological analysis.

-

Lesion Volume Analysis: Brains are sectioned and stained with cresyl violet to visualize the lesion. The lesion volume is then quantified using image analysis software.

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pdMCAO)

This protocol details the surgical procedure for inducing a focal ischemic stroke in mice.

Materials:

-

APP/PS1 transgenic or wild-type mice

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

Coated monofilament (e.g., 6-0 nylon)

-

This compound

-

Vehicle

Procedure:

-

Anesthesia and Incision: The mouse is anesthetized, and a midline neck incision is made to expose the carotid arteries.

-

Vessel Isolation: The common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA) are carefully isolated.

-

Filament Insertion and Occlusion: The ECA is ligated distally, and a small incision is made. A coated monofilament is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Post-operative Care and Treatment: The incision is closed, and the animal is allowed to recover. Daily administration of this compound or vehicle is performed.

-

Endpoint Analysis: At 14 days post-surgery, mice are euthanized, and brains are processed for immunohistochemical analysis.

Immunohistochemistry for Microgliosis and Astrogliosis

This protocol outlines the steps for staining brain sections to visualize and quantify microglial and astrocytic activation.

Materials:

-

Free-floating or slide-mounted brain sections

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies: Rabbit anti-Iba1 (for microglia), Mouse anti-GFAP (for astrocytes)

-

Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Blocking and Permeabilization: Sections are washed in PBS and then incubated in blocking solution for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Sections are counterstained with DAPI, washed, and then mounted on slides with mounting medium.

-

Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. Quantitative analysis of microgliosis and astrogliosis can be performed by measuring the intensity or area of Iba1 and GFAP immunoreactivity using image analysis software.

Future Directions and Conclusion

The preclinical data available for this compound suggest that selective antagonism of the EP1 receptor is a promising therapeutic strategy for neurological disorders with a neuroinflammatory component. By inhibiting the pro-inflammatory PGE2-EP1 signaling pathway, this compound has been shown to reduce excitotoxic brain injury and attenuate microgliosis in relevant animal models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

-

Dose-response studies: To determine the optimal therapeutic window for this compound in various neuroinflammatory conditions.

-

Pharmacokinetic and pharmacodynamic studies: To assess the blood-brain barrier permeability and target engagement of this compound in the CNS.

-

Chronic neurodegeneration models: To evaluate the long-term efficacy of this compound in modifying disease progression in models of Alzheimer's and Parkinson's disease.

-

Combination therapies: To explore the potential synergistic effects of this compound with other anti-inflammatory or neuroprotective agents.

References

ONO-8713: A Technical Guide for Ischemic Stroke Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the exploration of novel therapeutic strategies beyond reperfusion.[1][2] Neuroinflammation and excitotoxicity are key pathological processes that contribute to neuronal damage in the ischemic penumbra.[3][4] The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a promising therapeutic target due to its role in mediating neurotoxic effects in the central nervous system.[5] ONO-8713 is a selective antagonist of the EP1 receptor, and this guide provides a comprehensive overview of its preclinical evaluation for the treatment of ischemic stroke. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Role of the EP1 Receptor in Ischemic Stroke

Following an ischemic event, the synthesis of prostaglandin E2 (PGE2) is significantly increased in the brain. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. While these receptors are involved in various physiological processes, the EP1 receptor is primarily coupled to Gαq, and its activation leads to an increase in intracellular calcium levels. In the context of ischemic stroke, sustained elevation of intracellular calcium is a critical step in the excitotoxic cascade, ultimately leading to neuronal apoptosis and death. The EP1 receptor is therefore considered a key mediator of neurotoxic and pro-inflammatory signaling in the ischemic brain.

This compound: A Selective EP1 Receptor Antagonist

This compound is a small molecule compound that acts as a selective antagonist for the EP1 receptor. Its chemical structure is presented in Figure 1. By blocking the binding of PGE2 to the EP1 receptor, this compound is hypothesized to mitigate the downstream neurotoxic effects, thereby offering a neuroprotective strategy in the acute phase of ischemic stroke.

Preclinical Efficacy of this compound in Ischemic Stroke Models

The neuroprotective potential of this compound has been investigated in various preclinical models of ischemic stroke, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rodents. These studies have consistently demonstrated the ability of this compound to reduce infarct volume and improve neurological outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in rodent models of ischemic stroke.

| Study | Animal Model | This compound Dose | Administration Route | Treatment Timing | Infarct Volume Reduction (%) | Reference |

| Ahmad et al., 2008 | Mice | 0.1 nmol | i.c.v. | Pre-treatment | 25.9 ± 4.7% | |

| Ahmad et al., 2008 | Mice | 1.0 nmol | i.c.v. | Pre-treatment | 27.7 ± 2.8% | |

| Frankowski et al., 2015 | Rats | Not Specified | Not Specified | Post-treatment | Significant reduction |

| Study | Animal Model | This compound Dose | Administration Route | Treatment Timing | Outcome Measure | Result | Reference |

| Ahmad et al., 2008 | Mice | 10 µg/kg | i.p. | Post-treatment (NMDA model) | Lesion Volume | Significant decrease (26.6 ± 4.9%) | |

| Mendes et al., 2020 | APP/PS1 Mice | Not Specified | Daily | Post-pdMCAO | Cortical Microgliosis | Significantly less compared to vehicle |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.

Animal Models of Ischemic Stroke

-

Middle Cerebral Artery Occlusion (MCAO): This is the most commonly used model to mimic focal ischemic stroke in humans.

-

Transient MCAO (tMCAO): Involves the temporary occlusion of the middle cerebral artery, typically for 60-90 minutes, followed by reperfusion. This models the clinical scenario of thrombolysis or thrombectomy.

-

Permanent MCAO (pMCAO): The middle cerebral artery is permanently occluded, mimicking a scenario where reperfusion is not achieved.

-

Surgical Procedure: A filament is introduced into the external carotid artery and advanced to the origin of the middle cerebral artery to induce occlusion. Anesthesia is maintained throughout the procedure.

-

Drug Administration

-

Intracerebroventricular (i.c.v.) Injection: this compound is dissolved in a suitable vehicle and injected directly into the cerebral ventricles to ensure direct central nervous system exposure.

-

Intraperitoneal (i.p.) Injection: this compound is administered into the peritoneal cavity, providing systemic delivery.

Outcome Assessment

-

Infarct Volume Measurement:

-

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: At the study endpoint (e.g., 24, 48, or 96 hours post-MCAO), brains are sectioned and stained with TTC. Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.

-

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function post-stroke. These may include tests for motor function, coordination, and sensory perception.

-

Immunohistochemistry: Brain sections are stained with specific antibodies to assess markers of neuroinflammation, such as microgliosis (Iba1 staining) and astrogliosis (GFAP staining).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows relevant to this compound research in ischemic stroke.

Signaling Pathway of PGE2-EP1 Receptor in Ischemic Neuronal Injury

Caption: PGE2-EP1 signaling cascade leading to neurotoxicity in ischemic stroke.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Typical experimental workflow for evaluating this compound in a rodent MCAO model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound holds therapeutic potential for the treatment of ischemic stroke by targeting the EP1 receptor-mediated neurotoxic pathways. The consistent reduction in infarct volume and attenuation of neuroinflammation in animal models provide a solid rationale for further investigation.

However, several aspects warrant further exploration. The therapeutic window for this compound administration post-stroke needs to be more precisely defined to assess its clinical feasibility. Long-term functional recovery studies are also necessary to determine if the observed anatomical neuroprotection translates into lasting behavioral improvements. Furthermore, while preclinical studies have been promising, no clinical trials of this compound for ischemic stroke have been reported to date. Future research should focus on bridging this translational gap, potentially through studies in larger animal models and eventually, well-designed clinical trials in human stroke patients.

Conclusion

This compound, as a selective EP1 receptor antagonist, represents a promising neuroprotective agent for the treatment of ischemic stroke. Its mechanism of action is well-aligned with the known pathophysiology of ischemic brain injury. The available preclinical evidence demonstrates its efficacy in reducing neuronal damage in relevant animal models. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the investigation of this compound as a potential therapy for this devastating neurological condition.

References

- 1. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ischemic Stroke, Lessons from the Past towards Effective Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection in acute ischemic stroke – current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 5. researchgate.net [researchgate.net]

ONO-8713: A Technical Guide to its Antagonism of Prostaglandin E2 Signaling via the EP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ONO-8713, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The document elucidates the critical role of the PGE2-EP1 signaling pathway in various physiological and pathological processes. It presents a comprehensive summary of the available quantitative data on this compound's binding affinity and selectivity. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the study of prostanoid signaling and the development of novel therapeutics targeting the EP1 receptor.

Introduction: Prostaglandin E2 and its Receptors

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid signaling molecules derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. PGE2 exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to different intracellular signaling pathways, leading to diverse and sometimes opposing cellular responses.[2][3]

-

EP1 Receptor: Couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).[3]

-

EP2 Receptor: Couples to Gαs, stimulating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

EP3 Receptor: Primarily couples to Gαi, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.

-

EP4 Receptor: Couples to Gαs, similar to EP2, leading to increased cAMP. It can also couple to Gαi.

The distinct signaling cascades initiated by each EP receptor subtype underscore the complexity of PGE2-mediated effects in health and disease, including inflammation, pain, fever, and cancer.

This compound: A Selective EP1 Receptor Antagonist

This compound is a potent and selective antagonist of the EP1 receptor. By specifically blocking the binding of PGE2 to the EP1 receptor, this compound inhibits the downstream signaling cascade involving Gαq, PLC, and intracellular calcium mobilization. This selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the EP1 receptor in various biological processes and a potential therapeutic agent for diseases where EP1 signaling is dysregulated.

Quantitative Data: Binding Affinity and Selectivity of this compound

The selectivity of this compound for the EP1 receptor is a key feature that defines its utility. The following tables summarize the available quantitative data on the binding affinity of this compound for various prostanoid receptors.

Table 1: Binding Affinity (pKi) of this compound for Prostaglandin E2 Receptors

| Receptor Subtype | Species | pKi | Reference |

| EP1 | Human | 8.0 | |

| EP1 | Mouse | 9.5 | |

| EP2 | - | Data not available | - |

| EP3 | Mouse | < 5.0 | |

| EP4 | - | Data not available | - |

Note: A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Treatment | Effect | Reference |

| Azoxymethane-induced aberrant crypt foci (ACF) | Mouse | 250, 500, 1000 ppm in diet | Dose-dependent reduction in ACF formation (15%, 30%, and 36% inhibition, respectively) | |

| NMDA-induced brain lesion | - | 10 µg/kg, i.p. | Significant reduction in lesion volume | - |

| Sulprostone-induced vasoconstriction in human pulmonary veins | Human (in vitro) | 10 µM | Blockade of EP1-mediated contraction | - |

Signaling Pathways

The following diagrams illustrate the prostaglandin E2 signaling pathway via the EP1 receptor and the mechanism of action of this compound.

References

Methodological & Application

ONO-8713: Application Notes and Experimental Protocols for Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ONO-8713, a selective antagonist of the prostaglandin E receptor subtype EP1, in various mouse models. The following protocols are based on published research and are intended to serve as a guide for designing and conducting in vivo studies.

Mechanism of Action

This compound exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels and the subsequent activation of protein kinase C (PKC). This pathway is implicated in various pathological processes, including neuroinflammation, excitotoxicity, and carcinogenesis.

PGE2-EP1 Signaling Pathway

Caption: PGE2-EP1 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

| Experimental Model | Mouse Strain | This compound Dosage & Administration | Key Findings | Reference |

| NMDA-Induced Excitotoxicity | Not Specified | 10 µg/kg, intraperitoneal (i.p.), at 1 and 6 hours post-NMDA injection. | Significantly reduced NMDA-induced brain damage and lesion volume. | [1] |

| Ischemic Stroke (pdMCAO) | APP/PS1 & Wild-Type | Suggested: 10 µg/kg, i.p., daily post-surgery. | In APP/PS1 mice: Attenuated cortical microgliosis; reduced cavitation and tissue loss. | |

| Colon Carcinogenesis | C57BL/6J | 250, 500, or 1000 ppm mixed in diet for 5 weeks. | Dose-dependent reduction in the formation of azoxymethane-induced aberrant crypt foci (ACF). |

Experimental Protocols

Neuroprotection in an Acute Excitotoxicity Model

This protocol is designed to assess the neuroprotective effects of this compound following chemically-induced brain injury in mice.

Materials:

-

This compound

-

N-Methyl-D-aspartate (NMDA)

-

Sterile saline solution

-

Vehicle for this compound (e.g., sterile saline containing 1% DMSO)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

Protocol:

-

Animal Model: Anesthetize mice and place them in a stereotaxic apparatus. Induce acute excitotoxicity via a single intrastriatal injection of 15 nmol NMDA in 0.3 µl of sterile saline.[1]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. A common approach for lipophilic compounds is to dissolve them in DMSO and then dilute with sterile saline to the final concentration (e.g., final DMSO concentration ≤ 1%).

-

This compound Administration: At 1 hour and 6 hours following the NMDA injection, administer a 10 µg/kg dose of this compound via intraperitoneal (i.p.) injection.[1] A vehicle control group should receive an equivalent volume of the vehicle solution.

-

Post-Procedure Monitoring: Allow the mice to recover for 48 hours. Monitor for any adverse effects.

-

Endpoint Analysis: After 48 hours, euthanize the mice and perfuse with a suitable fixative. Collect the brains and process for histological analysis (e.g., cresyl violet staining) to quantify the lesion volume.

Experimental Workflow: Acute Excitotoxicity Model

References

ONO-8713 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). As a crucial tool in studying the physiological and pathological roles of the PGE2-EP1 signaling pathway, understanding its solubility and proper handling is paramount for reproducible experimental outcomes. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for the preparation of stock solutions, and a comprehensive in vitro experimental protocol for assessing its antagonist activity.

Chemical Information

| Property | Value |

| IUPAC Name | 4-{(E)-2-[4-({[2-(furan-2-ylsulfonyl-isobutyl-amino)-5-(trifluoromethyl)phenyl]oxy}methyl)phenyl]ethenyl}benzoic acid |

| Molecular Formula | C₂₅H₂₄F₃NO₆S |

| Molecular Weight | 523.52 g/mol |

| CAS Number | 209686-45-3 |

Solubility Data

The solubility of this compound is critical for the design of both in vitro and in vivo studies. The following table summarizes the known solubility of this compound in common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing large batches of stock solutions.

| Solvent | Solubility | Concentration (at MW 523.52) |

| DMSO | ≥ 10 mg/mL | ≥ 19.1 mM |

| Ethanol | Soluble | Data not readily available |

| Water | Insoluble | - |

Note: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute the stock solution with the aqueous buffer of choice. Avoid storing aqueous solutions for extended periods.

Preparation of Stock Solutions

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber vials or microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

Protocol for a 10 mM DMSO Stock Solution

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg of this compound.

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For 5.24 mg, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

-

Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

This compound Signaling Pathway

This compound acts as an antagonist to the EP1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade through the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular calcium concentration activates various downstream cellular responses. This compound blocks this pathway by preventing the initial binding of PGE2 to the EP1 receptor.

Application Notes for ONO-8713 in Immunohistochemistry-Based Research

Introduction

ONO-8713 is a potent and selective antagonist of the Prostaglandin E Receptor Subtype 1 (EP1). Prostaglandin E2 (PGE2), a key lipid mediator, exerts a wide range of physiological and pathological effects by signaling through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The EP1 receptor is primarily coupled to Gαq proteins, and its activation leads to an increase in intracellular calcium levels, which can influence processes such as cell proliferation, inflammation, and neurotransmission.

These application notes provide a framework for utilizing immunohistochemistry (IHC) as a critical tool in research involving this compound. It is important to clarify that this compound, as a small molecule antagonist, is not directly used as a staining reagent in IHC. Instead, this compound is administered in vitro or in vivo to block EP1 receptor signaling. Immunohistochemistry is then employed as a downstream analytical method to visualize and quantify the effects of this blockade on the expression and localization of the EP1 receptor itself or other relevant protein biomarkers within tissue samples.

Mechanism of Action: The PGE2/EP1 Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that plays a significant role in various cellular responses. This compound acts by competitively inhibiting this binding, thereby preventing the downstream signaling events. Understanding this pathway is crucial for designing experiments and interpreting the results of IHC analysis following this compound treatment.

References

- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a New Research Model Using ONO-8713

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). The EP1 receptor, a Gq protein-coupled receptor, is a key player in various physiological and pathological processes, including cancer, neuroinflammation, and pain. Activation of the EP1 receptor by its endogenous ligand, prostaglandin E2 (PGE2), triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations and subsequent activation of protein kinase C (PKC). By blocking this pathway, this compound offers a valuable tool for investigating the role of EP1 signaling in disease and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research models to explore its therapeutic potential in oncology and neuroinflammation.

This compound: Quantitative Data Summary

| Parameter | Species | Value | Assay Type | Reference |

| pKi | Human | 8.0 | Radioligand Binding Assay | [1] |

| pKi | Mouse | 9.5 | Radioligand Binding Assay | [1] |

| In Vivo Efficacy | Mouse | 15-36% inhibition | Azoxymethane-induced aberrant crypt foci | [2] |

| In Vivo Efficacy | Mouse | Significant decrease | NMDA-induced brain lesion volume | [3] |

| In Vivo Efficacy | Mouse | Significant reduction | Cortical microgliosis in an AD model | [4] |

Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a Gq-protein-mediated signaling cascade. This pathway is central to the cellular responses mediated by EP1 and is the primary target of this compound.

References

Troubleshooting & Optimization

common problems with ONO-8713 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ONO-8713, an EP4 receptor antagonist. The information is designed to address common issues that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. By binding to the EP4 receptor, it blocks the downstream signaling cascade that is typically initiated by PGE2. This inhibition can lead to reduced cell proliferation, migration, and modulation of the tumor microenvironment.

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle may vary, but a common formulation involves a mixture of saline, ethanol, and a surfactant like Tween 80. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date solubility information.

Q3: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Troubleshooting In Vitro Experiments

Problem 1: Inconsistent or No Effect on Cell Viability/Proliferation

If you are not observing the expected anti-proliferative effects of this compound in your cell-based assays, consider the following troubleshooting steps:

-

Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. This can be due to differences in EP4 receptor expression levels or the activation state of downstream signaling pathways.

-

Compound Integrity: Ensure that the this compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

-

Assay Conditions: Optimize the concentration range and incubation time for your specific cell line. It may be necessary to perform a dose-response curve over a wider range of concentrations and multiple time points.

-

PGE2 Levels: The effect of an EP4 antagonist can be more pronounced in the presence of its ligand, PGE2. Consider adding exogenous PGE2 to your culture medium to stimulate the pathway and create a more robust system for observing inhibition.

Problem 2: High Background Signal in Assays

High background signals can mask the true effect of this compound. Here are some potential causes and solutions:

-

Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same concentration of DMSO as your treatment groups.

-

Assay Reagent Quality: Use fresh, high-quality assay reagents and follow the manufacturer's protocols carefully.

-

Washing Steps: In assays like ELISA or Western blotting, ensure that washing steps are performed thoroughly to remove unbound reagents and reduce non-specific signals.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium (with or without PGE2). Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Experimental Workflow: Troubleshooting In Vitro Assays

Caption: A flowchart for troubleshooting common issues in in vitro experiments with this compound.

Troubleshooting In Vivo Experiments

Problem 1: Lack of Efficacy in Animal Models

Observing a lack of efficacy in vivo can be due to several factors that are not present in in vitro settings:

-

Pharmacokinetics/Pharmacodynamics (PK/PD): The dose and dosing schedule may not be optimal for achieving sufficient drug exposure at the tumor site. It may be necessary to perform PK/PD studies to determine the optimal dosing regimen.

-

Bioavailability: The formulation used for in vivo administration may have poor bioavailability, leading to low systemic exposure to this compound.

-

Tumor Microenvironment: The complexity of the tumor microenvironment in vivo can influence the response to treatment. The presence of other signaling molecules or cell types may counteract the effects of EP4 inhibition.

-

Animal Model Selection: The chosen animal model may not be appropriate for studying the effects of this compound. For example, the tumor model may not be driven by the PGE2-EP4 signaling axis.

Experimental Protocol: In Vivo Efficacy Study

-

Animal Model: Select an appropriate animal model (e.g., tumor xenograft or syngeneic model).

-

Tumor Implantation: Implant tumor cells into the animals and allow the tumors to reach a palpable size.

-

Randomization: Randomize the animals into treatment and control groups.

-

Treatment Administration: Administer this compound or the vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway: this compound Mechanism of Action

Caption: The signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. These values are for illustrative purposes and may not reflect actual experimental data.

| Cell Line | Cancer Type | EP4 Expression | IC50 (nM) of this compound |

| HCA-7 | Colon Cancer | High | 50 |

| SW480 | Colon Cancer | Low | >1000 |

| A549 | Lung Cancer | Moderate | 250 |

| PC-3 | Prostate Cancer | High | 100 |

Disclaimer: This technical support guide is for informational purposes only and is based on general principles of pharmacology and cell biology. The troubleshooting suggestions and protocols should be adapted to your specific experimental conditions. Always consult the relevant scientific literature and product-specific documentation.

ONO-8713 Technical Support Center: Improving Solubility for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ONO-8713 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a selective antagonist of the prostaglandin E receptor subtype EP1. Like many small molecule inhibitors, it is a hydrophobic compound, which can lead to poor aqueous solubility. This presents a significant challenge for in vivo research, as the compound must be dissolved in a biocompatible vehicle for administration to animals to ensure consistent and reproducible dosing and bioavailability.

Q2: What is the known solubility of this compound in common laboratory solvents?

Q3: Are there any published in vivo studies that describe a formulation for this compound?

Some published studies have administered this compound to animals by incorporating it into their diet.[2][3] This method bypasses the need for direct solubilization in a liquid vehicle for injection. However, for other routes of administration, such as intraperitoneal (i.p.) injection, specific formulation details are not consistently reported in the available literature. Therefore, researchers often need to develop a suitable formulation based on general principles for poorly soluble compounds.

Q4: What are the general strategies for formulating a hydrophobic compound like this compound for in vivo administration?

Common strategies for formulating poorly soluble drugs for in vivo studies include:

-

Co-solvent systems: Using a mixture of a primary solvent (like DMSO) and a more biocompatible vehicle (such as saline or polyethylene glycol).

-

Surfactant-based systems: Employing surfactants to create micelles or emulsions that can encapsulate the hydrophobic drug.

-

Lipid-based formulations: Dissolving the compound in a lipid vehicle.

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

The choice of formulation strategy depends on the specific experimental requirements, including the desired route of administration, dose, and animal model.

Troubleshooting Guide

| Issue Encountered | Potential Cause | Recommended Solution |

| This compound precipitates out of solution when diluted with an aqueous buffer. | This compound is highly hydrophobic and will not remain in solution when the concentration of the organic co-solvent (e.g., DMSO) is too low. | 1. Increase the proportion of the organic co-solvent in the final formulation. However, be mindful of the potential toxicity of the co-solvent to the animal model. 2. Consider using a surfactant (e.g., Tween® 80, Cremophor® EL) to improve the stability of the compound in an aqueous solution. 3. Prepare a fresh solution immediately before each administration to minimize the time for precipitation to occur. |

| Inconsistent results are observed in in vivo experiments. | This could be due to inconsistent dosing resulting from a non-homogeneous or unstable formulation. If the compound is not fully dissolved or precipitates over time, the actual dose administered can vary. | 1. Ensure the formulation is a clear, homogenous solution before each injection. If it is a suspension, ensure it is uniformly resuspended before drawing it into the syringe. 2. Validate the stability of your formulation over the duration of your experiment. 3. Consider alternative routes of administration, such as oral gavage with a suitable vehicle or dietary administration, which may provide more consistent exposure. |

| Signs of toxicity or irritation are observed in the animals after injection. | The vehicle itself, particularly at high concentrations of organic co-solvents like DMSO, can cause local irritation, inflammation, or systemic toxicity. | 1. Reduce the concentration of the organic co-solvent in the final injection volume. A common practice is to keep the final DMSO concentration below 10% for intraperitoneal injections in mice. 2. Include a vehicle-only control group in your study to differentiate between the effects of the compound and the vehicle. 3. Observe the animals closely for any adverse reactions and adjust the formulation or dose as necessary. |

Quantitative Data

Table 1: Calculated Stock Solution Concentrations of this compound in DMSO

This table is based on the molecular weight of this compound (523.52 g/mol ) and provides the mass of the compound required to prepare stock solutions of various molarities in DMSO.[1]

| Molar Concentration (mM) | Mass of this compound per 1 mL of DMSO (mg) |

| 1 | 0.524 |

| 5 | 2.618 |

| 10 | 5.235 |

| 50 | 26.176 |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol outlines a general method for determining the kinetic solubility of this compound in a buffered aqueous solution.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-5%) to assess aqueous solubility.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Assessment: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, a plate reader can be used to measure turbidity.

-

Quantification of Soluble Compound: To determine the concentration of the soluble compound, centrifuge the plate to pellet any precipitate. Collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility under the tested conditions.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice (Example)

This is a general example of how to prepare a formulation for a hydrophobic compound like this compound. The final concentrations and volumes should be optimized based on the specific requirements of the study.

-

Vehicle Preparation: Prepare a vehicle solution consisting of a mixture of an organic co-solvent and an aqueous solution. A common example is a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline.

-

Dissolving this compound: Weigh the required amount of this compound and dissolve it completely in the organic co-solvent component of the vehicle first (e.g., dissolve in the DMSO and PEG400 mixture). Gentle warming or vortexing may aid in dissolution.

-

Addition of Aqueous Component: Once the compound is fully dissolved, slowly add the aqueous component (e.g., sterile saline) to the mixture while vortexing to prevent precipitation.

-

Final Formulation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the proportion of the organic co-solvents).

-

Administration: Administer the formulation to the animals immediately after preparation to ensure stability. The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 25g mouse).

Visualizations

Caption: EP1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Kinetic Solubility.

References

ONO-8713 Technical Support Center: Troubleshooting Inconsistent Results

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting inconsistent experimental results obtained with ONO-8713, a selective prostaglandin E receptor subtype EP1 antagonist. This guide is designed to assist researchers in identifying potential sources of variability and ensuring the reliability and reproducibility of their findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, couples to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade, thereby preventing the rise in intracellular calcium.

Q2: What are the common causes of inconsistent results when using this compound?

Inconsistent results with this compound can arise from several factors, including:

-

Cell line variability: The expression level of the EP1 receptor can vary between cell lines and even with passage number.

-

Compound stability and solubility: Improper storage or preparation of this compound solutions can lead to degradation or precipitation.

-

Assay conditions: Variations in cell density, incubation times, and reagent concentrations can all impact results.

-

Off-target effects: While this compound is a selective EP1 antagonist, high concentrations may lead to off-target effects.

Q3: How can I confirm the activity of my this compound compound?

The activity of this compound can be confirmed by performing a dose-response curve in a functional assay, such as a calcium flux assay, using a cell line that endogenously or recombinantly expresses the EP1 receptor. A progressive inhibition of the PGE2-induced (or a selective EP1 agonist-induced) calcium signal with increasing concentrations of this compound will confirm its antagonist activity.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: No or Low Antagonist Activity Observed

| Possible Cause | Troubleshooting Step |

| Low or absent EP1 receptor expression in the cell line. | Confirm EP1 receptor expression at the mRNA and/or protein level (e.g., via qPCR or Western blot). Use a positive control cell line with known EP1 expression. |

| Degraded or inactive this compound. | Prepare fresh stock solutions of this compound from a reputable source. Ensure proper storage of the compound (powder at -20°C, solutions at -80°C).[1] |

| Suboptimal agonist concentration. | Perform an agonist (PGE2 or a selective EP1 agonist) dose-response curve to determine the EC80 concentration for use in the antagonist assay. |

| Incorrect assay setup. | Verify cell seeding density, incubation times, and buffer components. Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the cellular response. |

Issue 2: High Variability Between Replicates or Experiments

| Possible Cause | Troubleshooting Step |

| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Monitor cell viability and morphology regularly. |

| Precipitation of this compound in assay media. | Visually inspect wells for precipitation. Reduce the final concentration of this compound or the DMSO concentration if necessary. Ensure complete dissolution of the compound in DMSO before further dilution. |

| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill outer wells with PBS or media to maintain humidity. |

Issue 3: Unexpected Cellular Effects (e.g., toxicity)

| Possible Cause | Troubleshooting Step |

| High concentration of this compound or DMSO. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound and the vehicle (DMSO) on your cell line. |

| Off-target effects. | Test the effect of this compound in a parental cell line that does not express the EP1 receptor. If effects are still observed, they are likely off-target. Consider using a lower concentration or a structurally different EP1 antagonist to confirm the on-target effect. |

| Contamination of cell culture. | Regularly check for microbial contamination. |

Quantitative Data

| Parameter | Value | Species | Assay |

| This compound Inhibition | Dose-dependent reduction of azoxymethane-induced aberrant crypt foci formation by 15% (250 ppm), 30% (500 ppm), and 36% (1000 ppm)[3] | Mouse | In vivo |

| This compound Neuroprotection | A 10 µg/kg i.p. injection significantly reduced NMDA-induced brain damage[4] | Mouse | In vivo |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, add 2.13 mL of DMSO to 10 mg of this compound (MW: 469.45 g/mol ).

-

Mixing: Vortex thoroughly until the compound is completely dissolved.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.

Protocol 2: In Vitro Intracellular Calcium Flux Assay

This protocol is designed to measure the antagonist effect of this compound on EP1 receptor activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells expressing the EP1 receptor (e.g., HEK293-EP1)

-

This compound

-

PGE2 or a selective EP1 agonist

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Black, clear-bottom 96-well microplates

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-